Methyl 6-(2-chloro-6-fluorophenyl)-2-hydroxy-4-methyl-1,6-dihydropyrimidine-5-carboxylate

Description

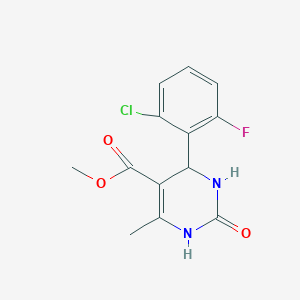

This compound belongs to the dihydropyrimidine (DHPM) class, which is renowned for its pharmacological versatility, including antibacterial, antitumor, and anti-inflammatory properties . The structure features a 2-chloro-6-fluorophenyl substituent at position 6, a hydroxyl group at position 2, and a methyl ester at position 5 (Figure 1).

Properties

Molecular Formula |

C13H12ClFN2O3 |

|---|---|

Molecular Weight |

298.70 g/mol |

IUPAC Name |

methyl 4-(2-chloro-6-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C13H12ClFN2O3/c1-6-9(12(18)20-2)11(17-13(19)16-6)10-7(14)4-3-5-8(10)15/h3-5,11H,1-2H3,(H2,16,17,19) |

InChI Key |

WSSKOSFKXMBQMS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=C(C=CC=C2Cl)F)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyrimidinecarboxylicacid,4-(2-chloro-6-fluorophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,methylester(9CI) typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

Introduction of Substituents: The chloro and fluoro substituents can be introduced via halogenation reactions using reagents such as chlorine and fluorine gas or their derivatives.

Esterification: The carboxylic acid group can be converted to a methyl ester using methanol and an acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Functionalization of the Hydroxyl Group

The 2-hydroxy group undergoes substitution or derivatization:

Chlorination with POCl₃

-

Reacting with phosphorus oxychloride (POCl₃) converts the hydroxyl group to a chloro substituent, yielding Methyl 2-chloro-6-(2-chloro-6-fluorophenyl)-4-methyl-1,6-dihydropyrimidine-5-carboxylate .

-

Conditions: Reflux in POCl₃ for 16 hours, followed by neutralization with NaHCO₃.

Acylation

-

Treatment with acetyl chloride or benzoyl chloride in the presence of a base (e.g., pyridine) produces ester derivatives:

Ester Hydrolysis

The methyl ester at position 5 is hydrolyzed to a carboxylic acid under acidic or basic conditions:

-

Basic hydrolysis : NaOH/EtOH reflux yields the sodium carboxylate salt.

-

Acidic hydrolysis : HCl/EtOH produces the free carboxylic acid .

Oxidation of the Dihydropyrimidine Ring

The 1,6-dihydropyrimidine ring is oxidized to a pyrimidine using agents like KMnO₄ or DDQ (dichlorodicyanoquinone):

This modifies electronic properties and bioactivity .

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring (due to Cl and F substituents) undergoes substitution:

| Position | Reactivity | Example Reaction |

|---|---|---|

| C6 | Electrophilic halogenation | Bromination with Br₂/FeBr₃ |

| C2 | Nucleophilic displacement of Cl/F | Reaction with amines or thiols |

Cyclization to Bicyclic Systems

Under dehydrating conditions (e.g., PPA, polyphosphoric acid), the compound forms fused heterocycles like pyrimido[4,5-d]pyrimidines :

Biological Activity and SAR Insights

While not a reaction, structure-activity relationship (SAR) studies highlight:

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the mechanisms of enzyme catalysis.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5-Pyrimidinecarboxylicacid,4-(2-chloro-6-fluorophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,methylester(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

Key structural variations among DHPM derivatives significantly alter their biological and physicochemical properties. Below is a comparative table:

*Calculated based on substituents and standard atomic weights.

Physicochemical and Structural Insights

- Hydrogen Bonding : The hydroxyl group in the target compound promotes strong intermolecular interactions, as demonstrated in crystallographic studies using SHELX and ORTEP . In contrast, sulfanyl (-SH) or methylthio (-SMe) analogs (e.g., compounds 3 and 4) exhibit weaker hydrogen bonding but greater lipophilicity .

- Aromatic Substituents : The 2-chloro-6-fluorophenyl group in the target compound creates a steric and electronic profile distinct from methoxyphenyl (compound 2) or unsubstituted aryl groups. This likely enhances interactions with hydrophobic enzyme pockets in antibacterial or antitumor applications .

- Ester vs. Carbonitrile : The methyl ester at R5 (target compound) offers hydrolytic stability compared to the carbonitrile group in compound 5, which may improve metabolic resistance but reduce solubility .

Pharmacological Implications

- Antibacterial Activity : The electron-withdrawing Cl/F substituents in the target compound may enhance interactions with bacterial enzymes, whereas methoxy groups (compound 2) could reduce efficacy .

- Antitumor Potential: The hydroxyl group’s hydrogen-bonding capacity may improve DNA intercalation, whereas lipophilic groups (e.g., compound 3’s -SH) might favor membrane penetration .

- Metabolic Stability : The methyl ester in the target compound offers a balance between hydrolytic stability and bioavailability, contrasting with the carbonitrile group (compound 5), which is metabolically inert but less soluble .

Biological Activity

Methyl 6-(2-chloro-6-fluorophenyl)-2-hydroxy-4-methyl-1,6-dihydropyrimidine-5-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the dihydropyrimidine class, characterized by a pyrimidine ring structure with various substituents. Its molecular formula is , and it has a molecular weight of approximately 319.73 g/mol. The presence of a chloro and fluorine atom suggests potential interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties, potentially inhibiting bacterial growth by disrupting cell wall synthesis or metabolic pathways.

- Anticancer Properties : Dihydropyrimidines have been studied for their ability to induce apoptosis in cancer cells. This compound may interact with specific receptors or enzymes involved in cell proliferation.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways crucial for cellular function.

In Vitro Studies

Several studies have evaluated the biological activity of related compounds in vitro:

- Antimicrobial Efficacy : A study demonstrated that derivatives of methyl dihydropyrimidines showed significant antibacterial activity against Gram-positive and Gram-negative bacteria through disk diffusion methods .

- Cytotoxicity Against Cancer Cell Lines : In vitro assays indicated that similar dihydropyrimidines exhibited cytotoxic effects on various cancer cell lines, suggesting potential as anticancer agents .

Case Studies

- Case Study on Anticancer Activity :

- Case Study on Antimicrobial Activity :

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Methodology | Results |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Disk diffusion assay | Significant inhibition zones observed |

| Antimicrobial | Escherichia coli | Disk diffusion assay | Effective against multiple strains |

| Anticancer | MCF-7 (Breast Cancer) | MTT assay | Dose-dependent cytotoxicity noted |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.